(2S,3S)-2-amino-N,N,3-trimethylpentanamide hydrochloride
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Overview
Description
(2S,3S)-2-amino-N,N,3-trimethylpentanamide hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is known for its unique stereochemistry and potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-amino-N,N,3-trimethylpentanamide hydrochloride typically involves several steps, including the resolution of racemic mixtures and the use of chiral catalysts. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst to obtain the desired stereoisomer. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the selectivity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. These methods aim to maximize yield and purity while minimizing waste and production costs. The use of advanced technologies such as flow microreactors can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-amino-N,N,3-trimethylpentanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(2S,3S)-2-amino-N,N,3-trimethylpentanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3S)-2-amino-N,N,3-trimethylpentanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-Hydroxybupropion hydrochloride: This compound is a major metabolite of bupropion and has similar stereochemistry.
(S)-Duloxetine hydrochloride: Another chiral compound with significant biological activities.
S-(+)-Fluoxetine hydrochloride: Known for its use as an antidepressant.
Uniqueness
Its ability to interact with specific molecular targets makes it a valuable compound for research and development in medicinal chemistry and pharmaceuticals .
Properties
Molecular Formula |
C8H19ClN2O |
---|---|
Molecular Weight |
194.70 g/mol |
IUPAC Name |
(2S,3S)-2-amino-N,N,3-trimethylpentanamide;hydrochloride |
InChI |
InChI=1S/C8H18N2O.ClH/c1-5-6(2)7(9)8(11)10(3)4;/h6-7H,5,9H2,1-4H3;1H/t6-,7-;/m0./s1 |
InChI Key |
JEACMXVVRMJOIY-LEUCUCNGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(C)C)N.Cl |
Canonical SMILES |
CCC(C)C(C(=O)N(C)C)N.Cl |
Origin of Product |
United States |
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